![molecular formula C11H8Cl2N2 B3029818 4-Benzyl-2,6-dichloropyrimidine CAS No. 796095-89-1](/img/structure/B3029818.png)
4-Benzyl-2,6-dichloropyrimidine
Overview
Description
4-Benzyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2 . It is used in laboratory chemicals .
Synthesis Analysis
4-Benzyl-2,6-dichloropyrimidine can be synthesized from 2,4,6-Trichloropyrimidine and Benzylmagnesium chloride . Another method involves the use of phosphoryl chloride . A novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine with 2,6-dichloropyridine as the starting material has also been described .Molecular Structure Analysis
The molecular weight of 4-Benzyl-2,6-dichloropyrimidine is 239.1 . Its InChI code is 1S/C11H8Cl2N2/c12-10-7-9 (14-11 (13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 .Physical And Chemical Properties Analysis
4-Benzyl-2,6-dichloropyrimidine is a solid . It has a density of 1.334 .Scientific Research Applications
Metabolic Disorders and Enzyme Inhibition
Enzyme inhibition studies have revealed that 4-Benzyl-2,6-dichloropyrimidine interacts with specific enzymes involved in metabolic pathways. Researchers are investigating its potential as a therapeutic agent for metabolic disorders such as diabetes or hyperlipidemia.
These applications highlight the versatility of 4-Benzyl-2,6-dichloropyrimidine and its potential impact across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its properties . If you need further details or have any other questions, feel free to ask!
Mechanism of Action
Target of Action
4-Benzyl-2,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
The mode of action of 4-Benzyl-2,6-dichloropyrimidine involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial effects .
Safety and Hazards
properties
IUPAC Name |
4-benzyl-2,6-dichloropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZTXSHXRNYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673135 | |
Record name | 4-Benzyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2,6-dichloropyrimidine | |
CAS RN |
796095-89-1 | |
Record name | 4-Benzyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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